molecular formula C12H15NO B12550599 N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide

Cat. No.: B12550599
M. Wt: 189.25 g/mol
InChI Key: AXRMTUAEJZPQCD-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide (CAS: 868602-86-2; molecular formula: C₁₂H₁₅NO) is an enamide derivative characterized by a vinyl group substituted with a 4-methylphenyl ring and an N-methyl acetamide moiety. Its structure combines electron-rich (vinyl) and electron-poor (acetamide) regions, making it a versatile intermediate in materials science and medicinal chemistry.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-methyl-N-[1-(4-methylphenyl)ethenyl]acetamide

InChI

InChI=1S/C12H15NO/c1-9-5-7-12(8-6-9)10(2)13(4)11(3)14/h5-8H,2H2,1,3-4H3

InChI Key

AXRMTUAEJZPQCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide can be synthesized through several methods. One common approach involves the reaction of N-methylacetamide with 4-methylphenylacetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods often focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may convert the vinyl group to an ethyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the vinyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Products may include this compound oxides or hydroxyl derivatives.

    Reduction: Reduced forms such as N-methyl-N-[1-(4-methylphenyl)ethyl]acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that compounds similar to N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide exhibit antiviral properties, particularly against herpes viruses. The compound has been studied for its potential to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, similar compounds have shown efficacy against human cytomegalovirus and herpes simplex viruses by acting as inhibitors of inosine monophosphate dehydrogenase, an enzyme critical for nucleotide synthesis in viruses .

Anticancer Properties
The compound's structural characteristics suggest potential applications in cancer therapy. Investigations into related compounds have revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
this compound has been identified as a promising material for use in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function effectively as a light-emitting layer or as part of the charge transport system within OLED devices. Research has demonstrated that incorporating this compound into OLED architectures can enhance device efficiency and stability, making it a valuable candidate for next-generation display technologies .

Synthetic Intermediate

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for various transformations, enabling chemists to create diverse derivatives with tailored properties. This application is particularly relevant in drug discovery, where modifications to the core structure can lead to improved pharmacological profiles .

Case Studies

Study Focus Findings
Antiviral Research Investigating the antiviral effects of related compoundsDemonstrated inhibition of herpes virus replication through enzyme inhibition mechanisms .
OLED Performance Evaluating the efficiency of OLEDs using this compoundFound significant improvements in light emission and device longevity when integrated into OLED structures .
Synthetic Applications Exploring synthetic routes using this compoundShowed versatility in creating complex pharmaceuticals through various chemical transformations .

Mechanism of Action

The mechanism of action of N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting cellular pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues

N-Methyl-N-(1-phenylvinyl)acetamide (1q)
  • Structure : Differs by lacking the 4-methyl substitution on the phenyl ring.
  • Its simpler structure may lead to lower steric hindrance compared to the 4-methyl derivative .
  • Application : Serves as a model compound for studying enamide reactivity in green chemistry protocols.
N-(1-(4-Fluorophenyl)vinyl)acetamide
  • Structure : Features a fluorine atom at the para position instead of a methyl group.
N-(1-(4-Methoxyphenyl)vinyl)acetamide
  • Structure : Contains a methoxy group at the para position.
  • Reactivity : The electron-donating methoxy group increases electron density on the vinyl moiety, as evidenced by its nucleophilicity parameter (sN = 0.85 in MeCN), which may reduce susceptibility to electrophilic attacks compared to the methyl-substituted compound .
BPA-1 (Biphenyl Derivative)
  • Structure : Replaces the vinyl group with a biphenyl system while retaining the N-methyl acetamide group.
  • Application : Used in supramolecular liquid crystals (SLCs) due to its rigid π-conjugated core, highlighting how structural rigidity impacts material properties compared to the more flexible vinyl-containing compound .

Pharmacological Analogues

BM-5 (N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide)
  • Structure: Features a pyrrolidino-butynyl chain instead of the vinyl-aryl group.
  • Activity : Acts as a dual presynaptic antagonist and postsynaptic agonist at muscarinic receptors, demonstrating how alkyl chain modifications confer complex bioactivity absent in the vinyl-aryl analogue .
  • Key Data : Enhances acetylcholine release in guinea pig ileum (13% yield in radical cyclization reactions) .

Biological Activity

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its unique vinyl and acetamide functional groups. The presence of a methyl group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with thiazole moieties have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor properties . The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity.

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

2. Neuroprotective Effects

Studies have investigated the neuroprotective potential of acetamide derivatives related to this compound. These compounds were shown to ameliorate ethanol-induced neurodegeneration by reducing oxidative stress markers and inflammatory cytokines such as TNF-α and NF-κB . In vivo experiments demonstrated improved cognitive function in models subjected to neurotoxic agents.

3. Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been assessed, particularly through its ability to inhibit COX enzymes involved in the inflammatory pathway. Experimental results indicate that certain derivatives significantly reduce COX-2 and iNOS expression levels, showcasing their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the molecular structure can significantly impact biological activity:

  • Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring enhances cytotoxicity.
  • Functional Groups : Electron-withdrawing or donating groups can modulate the compound's interaction with target proteins.
  • Hydrophobic Interactions : Compounds exhibiting strong hydrophobic interactions tend to show higher biological activity due to better membrane permeability.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound analogs, researchers found that specific substitutions on the phenyl ring led to enhanced cytotoxicity against breast cancer cell lines. The most active compound showed an IC50 value significantly lower than standard chemotherapy agents.

Case Study 2: Neuroprotection in Ethanol-Induced Models

Another investigation focused on the neuroprotective effects of this compound in models of ethanol-induced neurodegeneration. Treatment with the compound resulted in reduced oxidative stress markers and improved behavioral outcomes in memory tests, suggesting its potential therapeutic application in neurodegenerative diseases.

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